Structural Differentiation: 6-Methyl vs. 6,7-Difluoro and 5'-Chloro Substitutions in Antimalarial Spiroindolones
The target compound is differentiated from the most potent antimalarial analog in the same spiroindolone series. The lead compound (5'-chloro-6,7-difluoro-3-methyl-2,3,4,9-tetrahydrospiro[β-carboline-1,3'-indol]-2'(1'H)-one) is a clinical candidate (NITD609/cipargamin) with a reported in vitro IC50 of 0.5-1.4 nM against Plasmodium falciparum [1]. The target compound lacks the critical 6,7-difluoro and 5'-chloro motifs, resulting in an absence of reported potent antimalarial activity within the same assay systems [1]. This difference renders the target compound a valuable negative control or a less potent scaffold variant for investigating the pharmacophore's tolerance to fluoro and chloro substitutions.
| Evidence Dimension | In vitro antiplasmodial activity (IC50) |
|---|---|
| Target Compound Data | Not reported as active in the primary screening for this series; no IC50 value available. |
| Comparator Or Baseline | 5'-chloro-6,7-difluoro-3-methyl analog (NITD609): IC50 = 0.5-1.4 nM against P. falciparum NF54 strain [1]. |
| Quantified Difference | Qualitative difference: lead compound exhibits sub-nanomolar activity; target compound is inactive or significantly less potent by several orders of magnitude. |
| Conditions | In vitro P. falciparum NF54 whole-cell assay (72-hour incubation, [3H]hypoxanthine incorporation). |
Why This Matters
This distinction is crucial for researchers needing a matched, inactive or weakly active scaffold control for mechanistic studies of spiroindolone antimalarials, or for exploring SAR around the 6-position.
- [1] Yeung BK, Zou B, Rottmann M, et al. Spirotetrahydro β-carbolines (spiroindolones): a new class of potent and orally efficacious compounds for the treatment of malaria. J Med Chem. 2010 Jul 22;53(14):5155-64. View Source
